![molecular formula C9H7Cl2N5O B1461628 2-クロロ-N-[2-クロロ-5-(1H-1,2,3,4-テトラゾール-1-イル)フェニル]アセトアミド CAS No. 1153017-91-4](/img/structure/B1461628.png)
2-クロロ-N-[2-クロロ-5-(1H-1,2,3,4-テトラゾール-1-イル)フェニル]アセトアミド
説明
2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C9H7Cl2N5O and its molecular weight is 272.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
この化合物は合成され、PANC-1、HepG2、MCF7など、様々なヒト白血病細胞株に対する細胞毒性が評価されました . この化合物の誘導体は、癌細胞の増殖を阻害する能力を持つため、抗がん研究において有望であることが示唆されています。この化合物の有効性はIC50値で測定され、これは細胞増殖を50%阻害するのに必要な濃度を示しています。
新規有機化合物の合成
この化合物は、新規有機分子の合成における前駆体として機能します . クロロ基とアセトアミド基により、潜在的な生物活性を持つ様々な誘導体を生成するための汎用性の高い出発物質となります。
抗菌剤の開発
この特定の化合物の抗菌特性に関する具体的なデータは容易には入手できませんが、関連する構造は新しい抗菌剤の開発において可能性を示しています . これは、2-クロロ-N-[2-クロロ-5-(1H-1,2,3,4-テトラゾール-1-イル)フェニル]アセトアミドの抗菌用途に関するさらなる研究が有益であることを示唆しています。
材料科学
類似の構造を持つ化合物は、材料科学研究において、その光学的特性と新規材料作成における潜在的な応用を調査するために使用されてきました .
医薬品試験
潜在的な生物活性を持つため、この化合物は医薬品試験において、分析方法の正確性と信頼性を確保するための基準物質として使用できます .
作用機序
Target of Action
The primary target of 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is MALT1 . MALT1 is a protease that plays a crucial role in the activation of immune responses.
Mode of Action
2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide binds directly to MALT1 and irreversibly suppresses its protease function . This inhibition disrupts the normal functioning of MALT1, leading to changes in the immune response.
生化学分析
Biochemical Properties
2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450 lanosterol 14α-demethylase, which is involved in the biosynthesis of sterols . The interaction between 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide and this enzyme involves binding to the active site, leading to enzyme inhibition and subsequent disruption of sterol biosynthesis.
Cellular Effects
The effects of 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can modulate the expression of genes involved in inflammatory responses, thereby affecting the production of pro-inflammatory cytokines . Additionally, it has been reported to alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The binding of 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide to specific enzymes, such as cytochrome P450 lanosterol 14α-demethylase, results in enzyme inhibition and disruption of normal biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The inhibition of these enzymes by 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can lead to altered metabolic flux and changes in metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is an important factor that affects its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications may direct 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide to specific subcellular compartments, where it can exert its biochemical effects.
特性
IUPAC Name |
2-chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5O/c10-4-9(17)13-8-3-6(1-2-7(8)11)16-5-12-14-15-16/h1-3,5H,4H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQBFJNQVMGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1461546.png)
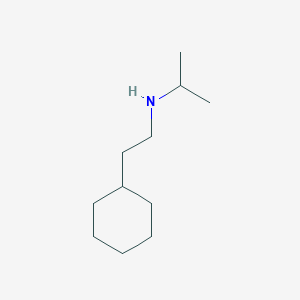
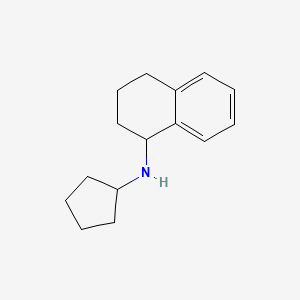
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1461551.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1461554.png)
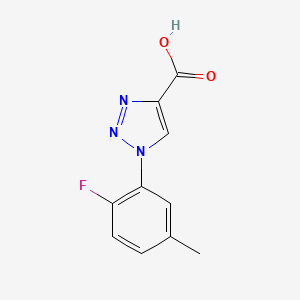

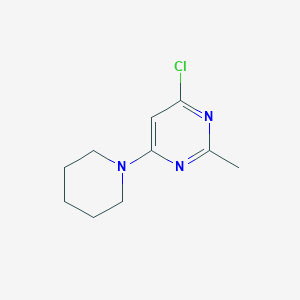
![1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1461561.png)
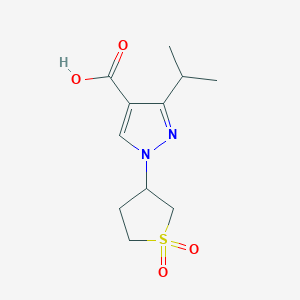
![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)
![6-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1461566.png)

